molecular formula C16H14ClN3O2S B2500045 N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide CAS No. 166271-39-2

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide

Número de catálogo: B2500045
Número CAS: 166271-39-2
Peso molecular: 347.82
Clave InChI: SEWWGWUVTGMWLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H12ClN2O2S
  • Molecular Weight : 300.76 g/mol
  • IUPAC Name : this compound

The exact mechanism of action for this compound is not fully elucidated. However, related compounds such as chloroquinoxaline sulfonamide (CQS) have shown significant biological activity in various assays:

  • Inhibition of Tumor Cell Growth : CQS demonstrated inhibition of colony formation in human tumor cell lines including breast, lung, melanoma, and ovarian carcinomas in the Human Tumor Colony Forming Assay (HTCFA) .
  • Potential Target Pathways : It is speculated that these compounds may interact with specific molecular targets involved in cell proliferation and survival pathways, although detailed studies are required to confirm these interactions.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
Antitumor ActivityInhibition of colony formation in various cancers
Toxicity ProfileToxic to lymphoid organs and bone marrow; reversible with exceptions
PharmacokineticsBinds to serum proteins in a dose-dependent manner

Case Study 1: Antitumor Efficacy

In a preclinical study involving various human cancer cell lines, this compound exhibited significant antitumor efficacy. The compound was tested against multiple cancer types using the HTCFA method. Results indicated that it effectively inhibited colony formation across all tested cell lines.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed on animal models (dogs and rats). The study revealed that while the compound showed promise in antitumor activity, it also exhibited toxicity to several organ systems. Notably, testicular atrophy was observed in late-stage assessments, which was not reversible within the study timeframe. These findings underscore the importance of evaluating both efficacy and safety profiles during drug development.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinoxaline derivatives, including N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide, have been extensively studied for their anticancer properties. Research indicates that quinoxaline-based compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : A study demonstrated that certain quinoxaline derivatives showed remarkable activity against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines. For instance, one derivative exhibited an IC50 value of 0.126 μM against HeLa cells, indicating potent anticancer activity compared to the reference drug doxorubicin .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the quinoxaline structure was found to enhance anticancer activity. Modifications to the structure significantly affected potency, emphasizing the importance of specific substituents .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Quinoxaline derivatives are known for their effectiveness against a range of pathogens.

Research Insights

  • Broad Spectrum Activity : Compounds derived from quinoxaline have shown efficacy against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For example, certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .
  • Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, which is critical in the development of therapeutic agents for diseases such as diabetes and Alzheimer's.

Enzyme Inhibitory Studies

  • α-glucosidase and Acetylcholinesterase Inhibition : Recent studies have reported that certain sulfonamide derivatives exhibit significant inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. This suggests that modifications in the quinoxaline structure can lead to effective inhibitors for managing type 2 diabetes and Alzheimer's disease .

Summary Table of Applications

ApplicationActivity TypeKey Findings
AnticancerCytotoxicityIC50 values as low as 0.126 μM against HeLa cells
AntimicrobialBacterial InhibitionEffective against Mycobacterium smegmatis with MIC of 6.25 µg/ml
Enzyme Inhibitionα-glucosidase & AcetylcholinesteraseSignificant inhibition observed; potential for diabetes and Alzheimer’s treatment

Propiedades

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-11-7-9-12(10-8-11)23(21,22)20(2)16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWWGWUVTGMWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.